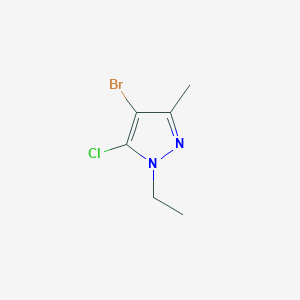
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a thioureido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid typically involves multiple steps:
Formation of the Naphthalene-1-carbonyl Intermediate: This step involves the acylation of naphthalene to form the naphthalene-1-carbonyl chloride.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction using trichloromethyl chloroformate.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the trichloromethyl intermediate with thiourea under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thioureido intermediate with benzoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid derivatives: Compounds with similar structures but different substituents.
Naphthalene-based compounds: Compounds containing the naphthalene ring with various functional groups.
Thioureido compounds: Compounds with the thioureido linkage but different aromatic or aliphatic groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, trichloromethyl group, and thioureido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C21H16Cl3N3O3S |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
4-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-10-8-13(9-11-14)18(29)30)26-17(28)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31) |
InChI-Schlüssel |
LKLIOTVDIZPHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)




![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)




![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)

